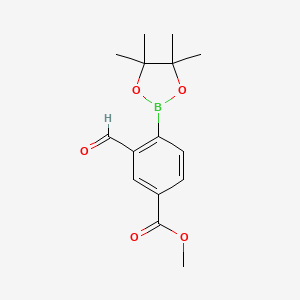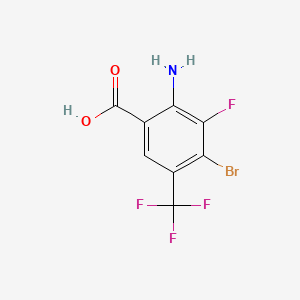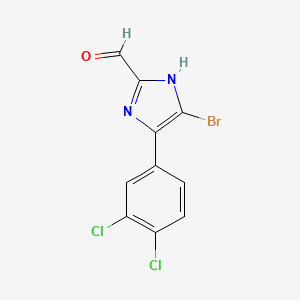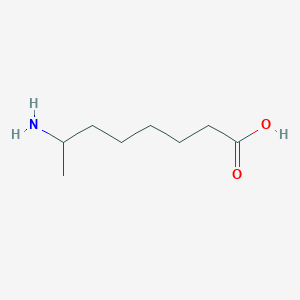![molecular formula C28H42FeNOPS B15335003 (R)-N-[(1S)-1-Ferrocenylethyl-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15335003.png)
(R)-N-[(1S)-1-Ferrocenylethyl-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-[(1S)-1-Ferrocenylethyl-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide is a chiral organophosphorus compound that features a ferrocene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[(1S)-1-Ferrocenylethyl-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the Ferrocene Moiety: The initial step involves the preparation of the ferrocene derivative, which is achieved through the reaction of ferrocene with appropriate reagents to introduce the desired substituents.
Phosphine Introduction: The next step involves the introduction of the diphenylphosphino group. This is typically achieved through a substitution reaction using diphenylphosphine and suitable catalysts.
Sulfinamide Formation: The final step involves the formation of the sulfinamide group. This is usually done by reacting the intermediate compound with a sulfinylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-N-[(1S)-1-Ferrocenylethyl-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ferrocene moiety, leading to the formation of ferrocenium ions.
Reduction: Reduction reactions can also occur, especially at the phosphine group, resulting in the formation of phosphine oxides.
Substitution: The compound can participate in substitution reactions, where the diphenylphosphino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products
The major products formed from these reactions include ferrocenium salts, phosphine oxides, and various substituted derivatives depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
®-N-[(1S)-1-Ferrocenylethyl-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound’s chiral properties make it useful in studying biological systems and interactions.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals, leveraging its catalytic properties.
Mecanismo De Acción
The mechanism by which ®-N-[(1S)-1-Ferrocenylethyl-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide exerts its effects involves the coordination of the phosphine group to metal centers, facilitating various catalytic processes. The ferrocene moiety provides stability and enhances the compound’s reactivity. The sulfinamide group contributes to the compound’s chiral properties, enabling enantioselective catalysis.
Comparación Con Compuestos Similares
Similar Compounds
®-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine: Similar in structure but with different substituents on the phosphine group.
(−)-®-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyl methyl ether: Another ferrocene-based compound with a different functional group.
Uniqueness
®-N-[(1S)-1-Ferrocenylethyl-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide is unique due to its combination of a ferrocene moiety, diphenylphosphino group, and sulfinamide functionality. This combination imparts distinct chiral properties and catalytic potential, making it highly valuable in asymmetric synthesis and other applications.
Propiedades
Fórmula molecular |
C28H42FeNOPS |
|---|---|
Peso molecular |
527.5 g/mol |
Nombre IUPAC |
cyclopentane;N-(1-cyclopentyl-2-diphenylphosphanylethyl)-2-methylpropane-2-sulfinamide;iron |
InChI |
InChI=1S/C23H32NOPS.C5H10.Fe/c1-23(2,3)27(25)24-22(19-12-10-11-13-19)18-26(20-14-6-4-7-15-20)21-16-8-5-9-17-21;1-2-4-5-3-1;/h4-9,14-17,19,22,24H,10-13,18H2,1-3H3;1-5H2; |
Clave InChI |
NLABNKXJALWWQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3CCCC3.C1CCCC1.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl chloride](/img/structure/B15334945.png)
![2-Chloro-9-ethoxy-10-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B15334951.png)
![Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate](/img/structure/B15334954.png)
![6,8-Dichloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15334960.png)
![3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B15334961.png)
![1,4-Dioxadispiro[4.0.5.4]pentadecan-7-one](/img/structure/B15334962.png)


![2,3,5,6-Tetrafluorophenyl 6-[[(Trifluoromethyl)sulfonyl]oxy]nicotinate](/img/structure/B15334985.png)
![6-Fluoro-4-iodo-1-(1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15334991.png)
![8-Bromo-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B15334997.png)
